2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl-
Description
Nuclear Magnetic Resonance Spectroscopy
The 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound reveals critical structural features:
- Aromatic protons : Multiplets between δ 7.2–8.3 ppm correspond to the phenyl (C6H5) and 4-nitrophenyl groups, with deshielding observed for protons ortho to the nitro group.
- Methyl group : A singlet at δ 2.4 ppm integrates to three protons, characteristic of the 4-methyl substituent.
- Amine proton : A broad singlet near δ 9.1 ppm arises from the -NH- group linking the imidazole and 4-nitrophenyl moieties, indicative of hydrogen bonding.
- Thione proximity effects : The sulfur atom induces diamagnetic anisotropy, shifting neighboring imidazole protons upfield relative to non-thione analogues.
X-ray Crystallography
Single-crystal X-ray analysis confirms the molecular geometry and intermolecular interactions. The compound crystallizes in an orthorhombic system, with unit cell parameters a = 32.7133 Å, b = 13.4503 Å, and c = 13.3065 Å, space group Fdd2. Key structural observations include:
- Bond lengths : The thione C-S bond measures 1.668 Å, consistent with double-bond character (C=S).
- Dihedral angles : The 4-nitrophenyl group forms a 58.7° angle with the imidazole plane, minimizing steric hindrance with the 5-phenyl substituent.
- Hydrogen bonding : Intramolecular N-H···O interactions stabilize the trans configuration of the (4-nitrophenyl)amino group relative to the thione sulfur.
Table 1: Comparative Structural Data
| Technique | Key Observations |
|---|---|
| 1H NMR | δ 2.4 (CH3), δ 7.2–8.3 (aromatic), δ 9.1 (NH) |
| X-ray | C-S = 1.668 Å; N-H···O = 2.89 Å; Space group Fdd2 |
Mass Spectrometric Fragmentation Patterns and Molecular Ion Characterization
High-resolution mass spectrometry (HRMS) of the compound exhibits a molecular ion peak at m/z 326.0837, corresponding to the molecular formula C16H14N4O2S. Key fragmentation pathways include:
- Loss of nitro group : m/z 280.0982 (C16H14N3OS+) via cleavage of the -NO2 moiety (−46.0055 Da).
- Phenyl group elimination : m/z 249.0531 (C10H9N4O2S+) with expulsion of C6H5 (−77.0386 Da).
- Methyl-thione cleavage : m/z 311.0588 (C15H11N4O2S+) from loss of -CH3 (−15.0235 Da).
The stability of the molecular ion is attributed to resonance stabilization within the thione-imidazole system, while the nitro group enhances fragmentation through nitro-to-nitrite rearrangements.
Table 2: Major Fragmentation Pathways
| Fragment m/z | Proposed Structure | Loss (Da) |
|---|---|---|
| 280.0982 | [M - NO2]+ | 46.0055 |
| 249.0531 | [M - C6H5]+ | 77.0386 |
| 311.0588 | [M - CH3]+ | 15.0235 |
Properties
Molecular Formula |
C16H14N4O2S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-methyl-3-(4-nitroanilino)-4-phenyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C16H14N4O2S/c1-11-15(12-5-3-2-4-6-12)19(16(23)17-11)18-13-7-9-14(10-8-13)20(21)22/h2-10,18H,1H3,(H,17,23) |
InChI Key |
NFYZERQXOORUAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=S)N1)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 4-nitroaniline with 4-methyl-5-phenylimidazole-2-thione under specific conditions . The reaction is usually carried out in the presence of a catalyst such as erbium triflate, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Structure and Composition
The compound has the following molecular formula: C15H15N3S. It features a thione functional group attached to an imidazole ring, which is known for its ability to interact with biological systems.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various pathogens, making it a candidate for developing new antimicrobial agents. A study highlighted that modifications in the imidazole structure can enhance its binding affinity to microbial targets, thus improving its antimicrobial activity .
Anti-inflammatory Properties
Imidazole derivatives are also recognized for their anti-inflammatory effects. The thione group in this compound may contribute to its ability to inhibit inflammatory pathways. Studies have demonstrated that similar compounds can reduce inflammation markers in vitro and in vivo .
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests it may possess cytotoxic properties against cancer cells. Preliminary studies have indicated that derivatives of imidazole can induce apoptosis in various cancer cell lines . The presence of the nitrophenyl group may enhance this effect by acting as a potential electron-withdrawing substituent, increasing the compound's reactivity towards cellular targets.
Antioxidant Activity
Research has shown that imidazole derivatives can exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress. The incorporation of specific substituents can modulate these activities, potentially leading to therapeutic applications in diseases where oxidative damage plays a role .
Case Studies
Mechanism of Action
The mechanism of action of 2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. The presence of the nitrophenyl and phenyl groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Key differences in substitution patterns and their implications are highlighted.
Structural and Electronic Comparisons
Table 1: Structural Comparison of Imidazole-2-thione Derivatives
Key Observations:
- Electron-Withdrawing Groups (EWGs): The target compound’s 4-nitrophenylamino group introduces stronger electron withdrawal compared to phenylamino in its analog (Table 1, Row 2) . This may enhance stability and influence binding interactions in biological systems.
- Chlorophenyl vs. Phenyl: The 4-chlorophenyl substituent in increases hydrophobicity compared to the target’s phenyl group, which could affect solubility and membrane permeability.
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:
- Solubility: The nitro group may reduce aqueous solubility compared to hydroxylated derivatives (e.g., 4-amino-5-hydroxy-imidazole-2-thiones in ).
- Bioactivity: Nitro-substituted imidazoles (e.g., ) often exhibit antimicrobial or antiparasitic activity due to nitro group reduction and free radical generation. The target compound’s phenyl and methyl groups may enhance lipophilicity, favoring membrane penetration .
Challenges and Opportunities
- Synthetic Complexity: Introducing the 4-nitrophenylamino group requires precise control to avoid side reactions, as seen in multicomponent syntheses .
- Biological Potential: The compound’s nitro group positions it as a candidate for nitroreductase-activated prodrugs, a strategy used in anticancer and antibacterial agents .
Biological Activity
2H-Imidazole-2-thione, 1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl- is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound's molecular formula is , with a molecular weight of approximately 304.37 g/mol. Its structure includes an imidazole ring, which is known for its biological significance.
Antiviral Activity
Research indicates that imidazole derivatives exhibit promising antiviral properties. For instance, compounds similar to 2H-Imidazole-2-thione have been shown to inhibit viral replication in vitro. A study highlighted that certain substituted imidazoles demonstrated effective inhibition against HIV-1 protease and other viral strains with EC50 values in the micromolar range .
| Compound | Virus Targeted | EC50 (μM) |
|---|---|---|
| Compound A | HIV-1 | 0.35 |
| Compound B | Dengue Virus | 1.85 |
| Compound C | Yellow Fever Virus | 0.26 |
Antibacterial Activity
The antibacterial potential of imidazole derivatives has also been documented. In various studies, compounds similar to 2H-Imidazole-2-thione exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were found to be competitive with established antibiotics.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 3.12 |
| Compound E | Escherichia coli | 12.5 |
Antioxidant Activity
The antioxidant properties of imidazole derivatives have been explored extensively. Compounds derived from imidazole structures have shown significant activity in scavenging free radicals, with IC50 values comparable to well-known antioxidants like ascorbic acid.
| Compound | Assay Type | IC50 (μM) |
|---|---|---|
| Compound F | DPPH Scavenging | 0.397 |
| Compound G | ABTS Scavenging | 0.87 |
The biological activities of 2H-Imidazole-2-thione can be attributed to several mechanisms:
- Enzyme Inhibition : Many imidazole derivatives act as enzyme inhibitors, particularly against viral proteases and bacterial enzymes.
- Free Radical Scavenging : The presence of sulfur in the structure contributes to antioxidant activity by neutralizing free radicals.
- Cell Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell death.
Case Study 1: Antiviral Efficacy
A study conducted on a series of substituted imidazoles demonstrated their efficacy against HIV-1 in vitro, showing a significant reduction in viral load at concentrations as low as 0.35 μM . The mechanism involved the inhibition of the viral protease, a crucial enzyme for viral replication.
Case Study 2: Antibacterial Properties
In another investigation focusing on the antibacterial properties of imidazoles, a derivative similar to 2H-Imidazole-2-thione was tested against multiple bacterial strains. The results indicated potent activity against Staphylococcus aureus with an MIC of 3.12 μg/mL, suggesting potential for therapeutic applications in treating bacterial infections .
Q & A
Basic: What are the optimal synthetic routes for preparing 2H-imidazole-2-thione derivatives with aryl-substituted side chains?
Methodological Answer:
The synthesis of structurally similar imidazole-thione derivatives (e.g., 5-substituted triazole-thiones) involves multi-step reactions under controlled conditions. Key steps include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution reactions for introducing aryl groups (e.g., 4-nitrophenylamino) .
- Catalysts : Potassium carbonate (K₂CO₃) is effective for deprotonation and thiol activation, as demonstrated in the synthesis of acetamide derivatives .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures isolation of pure products. Validate yields via melting point consistency (±2°C deviation from literature) and HPLC purity (>95%) .
Advanced: How can researchers resolve discrepancies between calculated and experimental elemental analysis data for imidazole-thione derivatives?
Methodological Answer:
Discrepancies often arise from incomplete purification or hygroscopicity. To address this:
- Statistical validation : Apply Bevington and Robinson’s error propagation framework to quantify measurement uncertainties in carbon/hydrogen/nitrogen (CHN) analysis .
- Replicate synthesis : Use a split-plot experimental design (as in agricultural chemistry studies) to test reproducibility across batches .
- Alternative techniques : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks, resolving ambiguities from sulfur content in thione moieties .
Basic: Which spectroscopic techniques are most reliable for confirming the structure of 4-methyl-5-phenyl-substituted imidazole-thiones?
Methodological Answer:
A combination of techniques is critical:
- FT-IR : Identify thione (C=S) stretches at 1150–1250 cm⁻¹ and N–H vibrations (imidazole ring) at 3200–3400 cm⁻¹ .
- NMR : ¹H NMR should show aromatic proton splitting patterns (e.g., para-substituted nitrophenyl at δ 7.5–8.5 ppm) and methyl group singlet (δ 2.1–2.5 ppm). ¹³C NMR confirms thiocarbonyl (C=S) at δ 165–175 ppm .
- X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for triazole-thione analogs .
Advanced: What computational strategies are effective for predicting the bioactivity of 4-methyl-1-(4-nitrophenyl)amino imidazole-thiones?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase enzymes). Compare binding poses of your compound with known inhibitors like Compound 9c (docked with COX-2 in ) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO), correlating with antioxidant or antimicrobial activity .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to prioritize compounds for in vitro testing .
Advanced: How can researchers evaluate the environmental stability and degradation pathways of nitro-substituted imidazole-thiones?
Methodological Answer:
- Photodegradation studies : Expose compounds to UV light (λ = 254 nm) in aqueous solutions. Monitor nitro-group reduction (HPLC-MS) and thiourea formation .
- Hydrolysis kinetics : Test stability at pH 2–12 (37°C). Use LC-QTOF to identify hydrolytic byproducts (e.g., 4-nitrophenylamine) .
- Ecotoxicity assays : Apply OECD guidelines for Daphnia magna or algae growth inhibition, correlating results with logP values (calculated via ChemAxon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
